molecular formula C7H11N3OS B185977 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide CAS No. 21709-40-0

2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No. B185977
CAS RN: 21709-40-0
M. Wt: 185.25 g/mol
InChI Key: DVJPMCANMMJVQH-UHFFFAOYSA-N
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Description

2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a chemical compound with the molecular formula C7H11N3OS . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3OS/c1-4-5(6(11)10(2)3)12-7(8)9-4/h1-3H3,(H2,8,9) . This indicates that the compound has a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The ring is substituted with various functional groups including an amino group (NH2), a carboxamide group (CONH2), and three methyl groups (CH3).


Physical And Chemical Properties Analysis

The molecular weight of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is approximately 185.25 . It is a solid substance at room temperature . .

Scientific Research Applications

  • Pharmaceutical and Biological Activities

    • Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
    • They have pharmaceutical and biological activities that include antimicrobial (sulfazole), antiretroviral (ritonavir), antifungal (abafungin), anticancer (tiazofurin), antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
    • The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
  • Antibacterial and Antioxidant Activities

    • Thiazole-based Schiff base compounds display significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism .
    • They also demonstrated to have antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
    • Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus, respectively, at 200 μg/mL compared to amoxicillin .
  • Cancer Treatment

    • Some thiazole derivatives have shown selective action towards human glioblastoma U251 cells and human melanoma WM793 cells, comparing to the leukemia cells .
  • Analgesic and Anti-inflammatory Activities

    • Some thiazole derivatives showed significant analgesic and anti-inflammatory activities .
  • Antiviral Activities

    • Thiazole derivatives represent a class of heterocyclic ring system that possess antiviral activities .
  • Anticonvulsant Activities

    • Some thiazole derivatives have shown significant anticonvulsant activities .
  • Antidiabetic Activities

    • Thiazole derivatives have also been found to have antidiabetic activities .
  • Antihypertensive Activities

    • Thiazole derivatives have been found to have antihypertensive activities .
  • Antileishmanial Activities

    • Some thiazole derivatives have shown significant antileishmanial activities .
  • Anti-inflammatory Activities

    • Thiazole derivatives have been found to have anti-inflammatory activities .
  • Antimicrobial Activities

    • 2-Aminothiazole derivatives have been found to have antimicrobial activities . They have been used in the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
    • Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively . Likewise, compound 2d and 2g exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli at MIC values of 250 and 375 µg/mL respectively .
    • Compound 2b showed maximum antifungal potential against Candida glabrata (ATCC 62934) with a zone of inhibition 21.0 mm as compared to the reference drug nystatin which showed lesser antifungal potential with a zone of inhibition of 19.1 mm . Candida albicans (ATCC 60387) showed maximum sensitivity to compound 2a with a zone of inhibition 20.0 mm. Its antifungal activity is more in comparison to reference drug nystatin with exhibited the zone of inhibition of 19.3 mm .
  • Antineoplastic Activities

    • 2-Aminothiazole derivatives have been found to have antineoplastic activities . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
    • Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
    • The selectivity of tested compounds against glioblastoma and melanoma were proved in MTT assay and among these compounds, compound 11 demonstrating a selective action towards the human glioblastoma U251 cells and human melanoma WM793 cells, comparing to the leukemia cells .

Safety And Hazards

The safety data sheet (SDS) for 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide can be found online . It is always important to refer to the SDS for handling and safety information.

properties

IUPAC Name

2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-4-5(6(11)10(2)3)12-7(8)9-4/h1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJPMCANMMJVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350112
Record name 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

CAS RN

21709-40-0
Record name 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21709-40-0
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